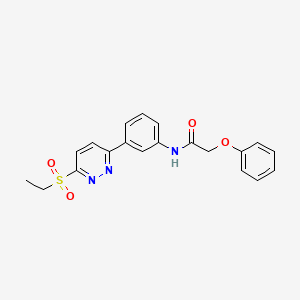

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Descripción

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is a synthetic compound featuring a pyridazine core substituted with an ethylsulfonyl group at position 5. The pyridazine ring is linked to a phenyl group at position 3, which is further connected to a phenoxyacetamide moiety. Its physicochemical properties, such as solubility and bioavailability, are influenced by the ethylsulfonyl group, which may enhance metabolic stability compared to analogs with methoxy or trifluoromethyl substituents .

Propiedades

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-2-28(25,26)20-12-11-18(22-23-20)15-7-6-8-16(13-15)21-19(24)14-27-17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGHTZUZAZWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes the following steps:

Formation of the Pyridazine Core: This can be achieved by cyclizing hydrazine derivatives with diketones or ketoesters.

Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid.

Formation of the Phenoxyacetamide Moiety: This is typically done by reacting the intermediate with phenoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities.

Biological Studies: The compound is studied for its effects on various biological targets, including enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it might inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparación Con Compuestos Similares

Structural Differences:

- Core Heterocycle: The target compound uses a pyridazine ring, while benzothiazole derivatives feature a fused benzene-thiazole system.

- Substituents : The ethylsulfonyl group in the target compound contrasts with the trifluoromethyl and methoxy groups in benzothiazole analogs. Trifluoromethyl groups are strongly electron-withdrawing, which may improve binding to hydrophobic enzyme pockets.

Pyrimidine-Phenoxyacetamide Derivatives (EP 2 903 618 B1)

EP 2 903 618 B1 discloses pyrimidine derivatives like N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide .

Structural Differences:

- Core Heterocycle: Pyrimidine in the comparator vs. pyridazine in the target.

- Substituents : The comparator includes a 4-methylpiperazine group, which introduces basicity and enhances water solubility, unlike the ethylsulfonyl group.

Pharmacokinetic and Target Selectivity:

The methylpiperazine group in pyrimidine analogs likely improves solubility and bioavailability, while the ethylsulfonyl group in the target compound may confer greater resistance to oxidative metabolism.

Pyridazinyl Sulfamoyl Acetanilides (Solubility Data Series)

highlights pyridazinyl sulfamoyl compounds like 4'-[(6-Methoxy-3-pyridazinyl)sulfamoyl]acetanilide .

Structural Differences:

- Substituent Position : The target compound has an ethylsulfonyl group at pyridazine position 6, whereas comparators feature methoxy groups at position 6 or 3.

- Linkage: The target compound uses a phenyl-phenoxyacetamide chain, while acetanilides in have direct sulfamoyl linkages.

Solubility and Electronic Effects:

Methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways. The ethylsulfonyl group balances moderate solubility with robust stability.

Actividad Biológica

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H25N3O4S

- Molecular Weight : 431.51 g/mol

This structure includes a pyridazine ring, an ethylsulfonyl group, and a phenoxyacetamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, potentially altering signaling pathways that regulate cell growth, apoptosis, and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 4.5 |

| HeLa (Cervical Cancer) | 6.2 |

Antimicrobial Activity

The compound also displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Antibacterial Assays : The minimum inhibitory concentration (MIC) values for common pathogens were found to be promising.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Ethylsulfonyl Group : Enhances solubility and interaction with biological targets.

- Pyridazine Ring : Critical for enzyme binding and receptor interaction.

- Phenoxy Moiety : Contributes to hydrophobic interactions that stabilize binding to targets.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy Research : Another study investigated the antimicrobial properties of the compound against drug-resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.